molecular formula C8H7ClN2O B6592225 2-Amino-4-chloro-5-methoxybenzonitrile CAS No. 1824059-40-6

2-Amino-4-chloro-5-methoxybenzonitrile

Cat. No.: B6592225
CAS No.: 1824059-40-6
M. Wt: 182.61 g/mol
InChI Key: MBTVRFOJMZURLG-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-5-methoxybenzonitrile typically involves the nitration of 4-chloro-2-methoxyaniline followed by reduction and subsequent cyanation. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-5-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzonitriles
  • Nitro derivatives
  • Biaryl compounds

Scientific Research Applications

2-Amino-4-chloro-5-methoxybenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like amino and chloro allows it to form hydrogen bonds and other interactions with biomolecules, influencing its activity .

Comparison with Similar Compounds

Comparison:

2-Amino-4-chloro-5-methoxybenzonitrile stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-4-chloro-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTVRFOJMZURLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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